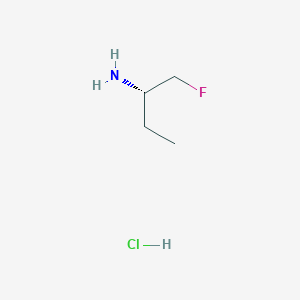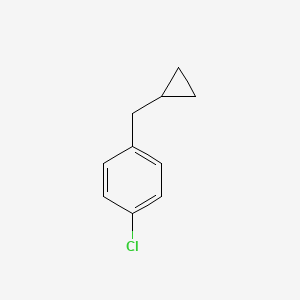
1-Phenylheptane-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Phenylheptane-1,4-dione is an organic compound with the molecular formula C13H16O2 It is characterized by a phenyl group attached to a heptane chain with two ketone functionalities at the first and fourth positions
准备方法
Synthetic Routes and Reaction Conditions: 1-Phenylheptane-1,4-dione can be synthesized through multiple methods. One common approach involves the reaction of 3-benzyl-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium chloride with butyraldehyde in the presence of sodium carbonate and triethylamine in ethanol at 80°C for 6 hours . Another method involves the condensation of octan-2-one, benzaldehyde, and ammonia, followed by regioselective Schmidt rearrangement and hydrolysis .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis, such as batch processing and continuous flow techniques, can be applied. These methods ensure high yield, purity, and cost-effectiveness.
化学反应分析
Types of Reactions: 1-Phenylheptane-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as halogens and nitrating agents are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
1-Phenylheptane-1,4-dione has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals
作用机制
The mechanism by which 1-Phenylheptane-1,4-dione exerts its effects involves interactions with various molecular targets. The compound’s ketone groups can participate in nucleophilic addition reactions, while the phenyl group can engage in π-π interactions with aromatic systems. These interactions influence the compound’s reactivity and biological activity .
相似化合物的比较
1-Phenylheptane: Lacks the ketone functionalities, making it less reactive in certain chemical reactions.
1-Phenyl-1,5-heptanedione: Similar structure but with ketone groups at different positions, leading to different reactivity and applications.
Diarylheptanoids: Compounds like octahydrocurcumin and hexahydrocurcumin share structural similarities but have different functional groups and biological activities.
Uniqueness: 1-Phenylheptane-1,4-dione’s unique combination of a phenyl group and two ketone functionalities at specific positions makes it a versatile compound in organic synthesis and research
属性
CAS 编号 |
63297-52-9 |
|---|---|
分子式 |
C13H16O2 |
分子量 |
204.26 g/mol |
IUPAC 名称 |
1-phenylheptane-1,4-dione |
InChI |
InChI=1S/C13H16O2/c1-2-6-12(14)9-10-13(15)11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3 |
InChI 键 |
AKIADVSHKRVDTG-UHFFFAOYSA-N |
规范 SMILES |
CCCC(=O)CCC(=O)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3,9-Dihydro-2H-benzo[d]imidazo[1,2-a]imidazole hydrochloride](/img/structure/B11926036.png)











![4-Amino-5-[[(Boc)(methyl)amino]methyl]-6-chloropyrimidine](/img/structure/B11926124.png)
